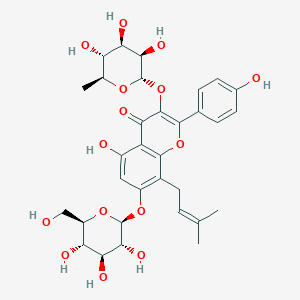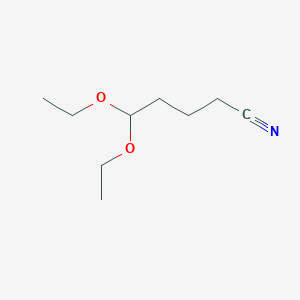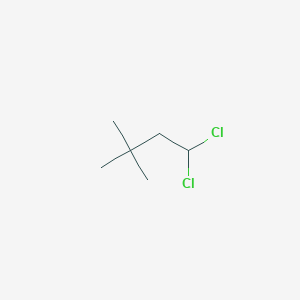
1,1-Dichloro-3,3-diméthylbutane
Vue d'ensemble
Description
1,1-Dichloro-3,3-dimethylbutane is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
3,3-Dimethylbutyraldehyde is synthesized via hydrolysis of 1,1-dichloro-3,3-dimethylbutane or 1-bromo-1-chloro-3,3-dimethylbutane in the presence of water and a base . The mixture is poured into water and extracted with chloroform .Molecular Structure Analysis
The molecular formula of 1,1-Dichloro-3,3-dimethylbutane is C6H12Cl2. Its molecular weight is 155.065 . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The alkylation of benzene with 1,1-dichloro-3,3-dimethylbutane has been studied . The coupling of 1,1-dichloro-3,3-dimethylbutane and CD2Cl2 with n BuMgCl was also studied .Physical And Chemical Properties Analysis
The molecular weight of 1,1-Dichloro-3,3-dimethylbutane is 155.06 g/mol . It has a complexity of 61.4 . The compound has a rotatable bond count of 2 .Applications De Recherche Scientifique
Synthèse organique
1,1-Dichloro-3,3-diméthylbutane : est un composé précieux en chimie organique, souvent utilisé comme intermédiaire dans la synthèse de molécules plus complexes. Sa capacité à subir des réactions typiques des alcanes et des hydrocarbures halogénés le rend polyvalent. Par exemple, il peut participer à des réactions de couplage où il est utilisé pour étendre les chaînes carbonées, créant de nouvelles liaisons carbone-carbone essentielles pour la construction de molécules organiques complexes .
Recherche pharmaceutique
En recherche pharmaceutique, This compound sert de matière première pour la synthèse de principes actifs pharmaceutiques (API). Ses groupes dichloro peuvent être substitués par d'autres groupes fonctionnels qui sont essentiels au développement de nouveaux médicaments, en particulier dans la création de molécules à chiralité spécifique, ce qui est crucial pour l'efficacité des médicaments .
Production agrochimique
La réactivité du composé avec divers réactifs organiques et inorganiques en fait un candidat pour la synthèse d'agrochimiques. Il peut être utilisé pour produire des pesticides et des herbicides, où l'introduction des groupes dichloro dans la structure moléculaire peut améliorer l'activité du composé contre les ravageurs et les mauvaises herbes .
Science des matériaux
This compound : peut être utilisé dans le développement de nouveaux matériaux polymères. En subissant des réactions de polymérisation, il peut contribuer à la création de nouveaux plastiques ou résines aux propriétés améliorées telles qu'une stabilité thermique accrue ou une résistance chimique .
Recherche sur la sécurité et la manipulation
La recherche sur la manipulation et le stockage sécuritaires des produits chimiques comprend souvent des composés comme This compound. Ses propriétés, telles que l'inflammabilité et la réactivité, sont étudiées pour développer de meilleurs protocoles de sécurité et de manipulation dans les environnements industriels et de laboratoire .
Chimie analytique
Enfin, This compound est utilisé en chimie analytique comme composé standard ou de référence dans divers types de chromatographie. Sa signature chimique distincte aide à calibrer les instruments et à l'analyse qualitative et quantitative de mélanges complexes .
Mécanisme D'action
Target of Action
1,1-Dichloro-3,3-dimethylbutane is a chemical compound with the molecular formula C6H12Cl2 The primary targets of this compound are not well-documented in the literature
Mode of Action
It has been studied in the context of coupling withCD2Cl2 using n BuMgCl . This suggests that it may participate in chemical reactions involving these substances. The exact nature of its interaction with these targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It’s known that the compound can exist in two spectroscopically distinguishable conformations , which might influence its interactions with biological molecules
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,1-Dichloro-3,3-dimethylbutane are not well-studied. Its impact on bioavailability is therefore unknown. It’s known that the compound has a boiling point of 146-148°C , which might influence its pharmacokinetic properties.
Result of Action
It’s known that the compound can participate in chemical reactions involving CD2Cl2 and n BuMgCl
Action Environment
It’s known that the compound has aflash point of 37°C , suggesting that it is flammable and its stability might be influenced by temperature.
Safety and Hazards
1,1-Dichloro-3,3-dimethylbutane is classified as a flammable liquid (Category 3), and it may cause skin irritation (Category 2) and serious eye irritation (Category 2). It may also cause respiratory irritation (STOT SE 3) . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .
Propriétés
IUPAC Name |
1,1-dichloro-3,3-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2/c1-6(2,3)4-5(7)8/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRPQFOUUPCTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210210 | |
| Record name | 1,1-Dichloro-3,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6130-96-7 | |
| Record name | 1,1-Dichloro-3,3-dimethylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6130-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dichloro-3,3-dimethylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006130967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6130-96-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Dichloro-3,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dichloro-3,3-dimethylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DICHLORO-3,3-DIMETHYLBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2XE8UK3HF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 1,1-dichloro-3,3-dimethylbutane in this research?
A1: The research demonstrates a novel catalytic system using a nickel complex to achieve selective carbon-carbon bond formation by activating multiple carbon-chlorine bonds in compounds like dichloromethane and chloroform. [] The use of 1,1-dichloro-3,3-dimethylbutane in this context highlights the system's ability to couple even sterically hindered alkyl chlorides with Grignard reagents, expanding the scope and potential applications of this catalytic reaction. [] This successful coupling with a bulky substrate like 1,1-dichloro-3,3-dimethylbutane suggests the versatility of the catalytic system in synthesizing complex molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



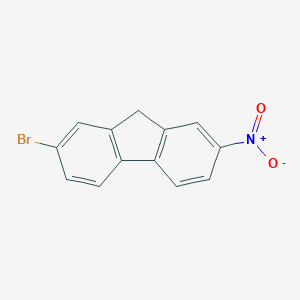
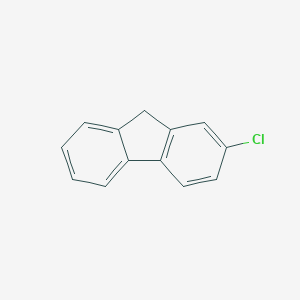



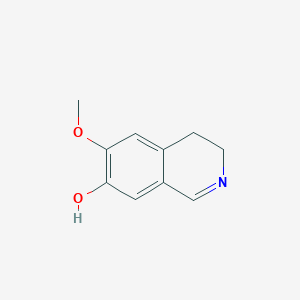
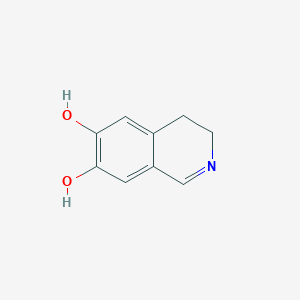


![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)
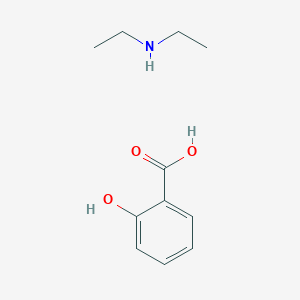
![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)
